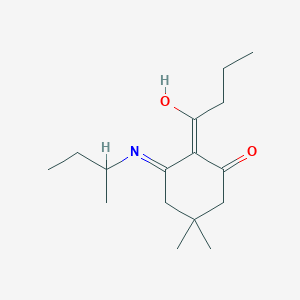
(2E)-3-butan-2-ylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-butan-2-ylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one is a complex organic compound with a unique structure that includes a cyclohexanone ring, an imine group, and a hydroxybutylidene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-butan-2-ylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one can be achieved through a multi-step process involving the formation of the imine group and the introduction of the hydroxybutylidene substituent. One common method involves the reaction of 5,5-dimethylcyclohexan-1-one with butan-2-ylamine under acidic conditions to form the imine intermediate. This intermediate is then reacted with 1-hydroxybutanal under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the formation of the imine and hydroxybutylidene groups can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(2E)-3-butan-2-ylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted cyclohexanone derivatives.
科学研究应用
(2E)-3-butan-2-ylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2E)-3-butan-2-ylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxybutylidene group can interact with cellular receptors and signaling pathways, modulating various biological processes.
相似化合物的比较
Similar Compounds
(4-amino-1-hydroxybutylidene)bisphosphonic acid: A bisphosphonate used for treating bone diseases.
(1Z)-N-{(5S)-6-hydroxy-5-[(E)-(1-hydroxybutylidene)amino]hexyl}butanimidic acid: A compound with similar structural features and biological activity.
Uniqueness
(2E)-3-butan-2-ylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its bioactive properties make it a valuable compound for further study.
属性
IUPAC Name |
(2E)-3-butan-2-ylimino-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-6-8-13(18)15-12(17-11(3)7-2)9-16(4,5)10-14(15)19/h11,18H,6-10H2,1-5H3/b15-13+,17-12? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYPSXNVJIXTTR-QXVZLFLVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC(C)CC)CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC(C)CC)CC(CC1=O)(C)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














